molecular formula C18H30BrNO2 B3322747 4-Carboxy-1-dodecylpyridin-1-ium bromide CAS No. 15237-83-9

4-Carboxy-1-dodecylpyridin-1-ium bromide

Cat. No. B3322747
CAS RN: 15237-83-9
M. Wt: 372.3 g/mol
InChI Key: RLYQSPYNMCUCAJ-UHFFFAOYSA-N
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Description

4-Carboxy-1-dodecylpyridin-1-ium bromide is a structurally diverse pyridinium salt . It is a familiar structure in many natural products and bioactive pharmaceuticals . The IUPAC name for this compound is 1-dodecylpyridinium bromide . The CAS Number is 104-73-4 .


Synthesis Analysis

The title compound can be synthesized by heating 1-bromododecane in pyridine at reflux for 3 hours . Excess pyridine is removed under reduced pressure and the resulting solid is dissolved in a minimum of CHCl3 . Pouring this liquid slowly into stirring ethyl acetate results in the formation of a white solid, which is subsequently filtered and recrystallized from methanol .


Molecular Structure Analysis

The molecular formula of 4-Carboxy-1-dodecylpyridin-1-ium bromide is C17H30BrN . The crystal structure of this compound is triclinic, with parameters a = 5.344 (3) Å, b = 7.871 (5) Å, c = 23.614 (15) Å, α = 95.990 (12)°, β = 95.747 (12)°, γ = 98.386 (12)° .


Chemical Reactions Analysis

The reaction of Cd(NO3)2·4H2O and 4-carboxy-1-(4-carboxybenzyl)pyridinium bromide (H2LBr) under different reaction conditions generates two pseudopolymorphs . These complexes feature an essentially identical 1D metallacyclic chain structure .


Physical And Chemical Properties Analysis

The molecular weight of 4-Carboxy-1-dodecylpyridin-1-ium bromide is 328.34 . It is a solid at room temperature .

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

1-dodecylpyridin-1-ium-4-carboxylic acid;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO2.BrH/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-17(13-16-19)18(20)21;/h12-13,15-16H,2-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLYQSPYNMCUCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC[N+]1=CC=C(C=C1)C(=O)O.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40778857
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

15237-83-9
Record name 4-Carboxy-1-dodecylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40778857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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